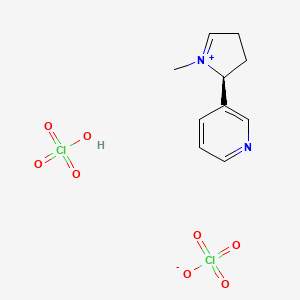

S-(-)-Nicotine-D1'-(5')-iminium diperchlorate salt

Description

Properties

IUPAC Name |

3-[(2S)-1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl]pyridine;perchloric acid;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1/t10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNQUFIXEFYECT-XRIOVQLTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CCC[C@H]1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858177 | |

| Record name | (2S)-1-Methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate--perchloric acid (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71014-67-0 | |

| Record name | (2S)-1-Methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate--perchloric acid (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidizing Agents and Reaction Conditions

Nicotine undergoes two-electron oxidation to form the Δ1'(5')-iminium ion intermediate. Chloroperoxidase (CPO)-catalyzed oxidation in aqueous buffers at pH 3.0–5.0 has been reported as an efficient method, yielding the iminium ion with high regioselectivity. Alternatively, chemical oxidants such as potassium ferricyanide (K₃[Fe(CN)₆]) in acidic media (HClO₄) facilitate the conversion. The reaction typically proceeds at 25–40°C for 4–8 hours, with yields exceeding 80% under optimized conditions.

The iminium ion is stabilized as its diperchlorate salt by adding excess perchloric acid (HClO₄) during workup. This step ensures protonation of the iminium nitrogen and precipitation of the salt, which is isolated via vacuum filtration.

Stereochemical Considerations

The S-configuration at the pyrrolidine C2 position is retained throughout the oxidation process, as demonstrated by chiral HPLC analysis of the final product. This retention is critical for maintaining the compound’s biological relevance, as nicotine’s enantiomeric form influences its receptor binding affinity.

Enzymatic Synthesis Using Cytochrome P450 2A6

Nicotine metabolism in vivo involves cytochrome P450 2A6 (CYP2A6), which catalyzes the oxidation of nicotine to the Δ1'(5')-iminium ion. This enzymatic pathway has been adapted for in vitro synthesis.

Reaction Setup and Optimization

Recombinant CYP2A6 enzymes are incubated with S-(-)-nicotine in a NADPH-regenerating system at 37°C. The reaction buffer (pH 7.4) contains 50 mM potassium phosphate, 3 mM MgCl₂, and 1 mM EDTA. After 60–90 minutes, the iminium ion is extracted using dichloromethane and converted to the diperchlorate salt via acidification with HClO₄.

This method achieves a conversion efficiency of 65–75%, as quantified by liquid chromatography–mass spectrometry (LC-MS). However, enzyme stability and cofactor costs limit its scalability compared to chemical oxidation.

Purification and Characterization

Crystallization and Recrystallization

The crude diperchlorate salt is purified by recrystallization from ethanol/water (3:1 v/v). Slow evaporation at 4°C yields colorless crystals suitable for X-ray diffraction analysis. Purity levels ≥97% are routinely achieved, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Spectroscopic Data

Key spectroscopic features include:

-

¹H NMR (400 MHz, D₂O) : δ 8.71 (s, 1H, pyridine H-2), 8.52 (d, J = 4.8 Hz, 1H, pyridine H-6), 7.94 (d, J = 7.6 Hz, 1H, pyridine H-4), 4.45 (m, 1H, pyrrolidine H-2), 3.30–3.50 (m, 2H, pyrrolidine H-5), 2.95 (s, 3H, N-CH₃).

-

IR (KBr) : 1560 cm⁻¹ (C=N⁺ stretch), 1100 cm⁻¹ (ClO₄⁻ symmetric stretch).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Chemical Oxidation | 80–85% | ≥97% | High | Moderate |

| Enzymatic (CYP2A6) | 65–75% | ≥95% | Low | High |

Chemical oxidation offers superior yield and scalability, making it the preferred method for industrial applications. Enzymatic synthesis, while less efficient, provides insights into nicotine’s metabolic pathways and is valuable for mechanistic studies .

Chemical Reactions Analysis

Types of Reactions: S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced back to nicotine under specific conditions.

Substitution: The iminium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Including water, ethanol, and acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various nicotine derivatives, while reduction typically regenerates nicotine.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research indicates that S-(-)-Nicotine-D1'-(5')-iminium ion, whether in its diperchlorate or hydrochloride form, is rapidly metabolized into cotinine, a primary metabolite of nicotine. This conversion occurs through hepatic enzymes, emphasizing the compound's role as an intermediate in nicotine metabolism. Studies involving guinea pigs and rats showed that after intraperitoneal administration, both cotinine and nicotine-1'-N-oxide appeared in urine samples, suggesting significant metabolic activity in vivo .

Behavioral Studies and Addiction Research

The compound has been utilized in behavioral studies to understand the reinforcing effects of nicotine. For instance, experiments involving intravenous self-administration in rats demonstrated differences in withdrawal behaviors between nicotine-freebase and various nicotine salts, including S-(-)-Nicotine-D1'-(5')-iminium salt. These studies help elucidate the pharmacokinetic differences that may influence addiction mechanisms and withdrawal symptoms .

Neuropharmacological Insights

The pharmacological profile of S-(-)-Nicotine-D1'-(5')-iminium salt suggests its potential impact on dopamine release and receptor interactions. Research has shown that stimulation and blockade of D1-like receptors affect operant responding for both nicotine and food, indicating a complex interaction between this compound and dopaminergic pathways . Understanding these interactions may provide insights into treatment strategies for nicotine dependence.

Table 1: Summary of Key Findings from Research Studies

Potential Therapeutic Applications

Given its metabolic profile and interaction with nicotinic receptors, S-(-)-Nicotine-D1'-(5')-iminium salt may have therapeutic potential beyond its traditional use as a smoking cessation aid. Its ability to modulate neurotransmitter systems suggests possible applications in treating neurodegenerative diseases or mood disorders, although further research is necessary to fully explore these avenues.

Mechanism of Action

The mechanism of action of S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt involves its interaction with nicotinic acetylcholine receptors. The iminium ion can bind to these receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various molecular targets and pathways, including those involved in signal transduction and cellular communication.

Comparison with Similar Compounds

Nicotine: The parent compound, which shares some structural similarities but differs in its chemical properties and biological activity.

Nicotinium Iodide: Another nicotine derivative with distinct chemical and pharmacological characteristics.

Nicotinium Bromide: Similar to nicotinium iodide but with different halide ions.

Uniqueness: S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt is unique due to its specific iminium ion structure and the presence of diperchlorate ions. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

S-(-)-Nicotine-D1'-(5')-iminium diperchlorate salt is a derivative of nicotine, which is a well-known alkaloid primarily associated with tobacco. This compound has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, metabolism, and implications in pharmacology and toxicology.

This compound has the chemical formula C10H14Cl2N2O8 and is characterized by its iminium structure, which plays a crucial role in its biological interactions. The compound is soluble in water and exhibits distinct pharmacological properties compared to its parent compound, nicotine .

Metabolism

The metabolism of S-(-)-nicotine-D1'-(5')-iminium ion involves conversion to cotinine, a primary metabolite of nicotine. Research indicates that this conversion occurs rapidly in vivo and in vitro, primarily through hepatic enzymes such as CYP2A6 and CYP2A13. These enzymes facilitate the transformation of the iminium ion into cotinine, which is then further oxidized to 3'-hydroxycotinine .

Key Findings on Metabolism:

- Conversion Rate : Nicotine-D1'-(5')-iminium ion is efficiently metabolized to cotinine, with studies showing significant urinary excretion of both cotinine and nicotine-1'-N-oxide following administration in animal models .

- Enzyme Inactivation : The iminium form acts as a mechanism-based inactivator of CYP2A6 and CYP2A13, suggesting that it may influence the metabolic pathways of other substances processed by these enzymes .

Biological Activity

The biological activity of S-(-)-nicotine-D1'-(5')-iminium salt extends beyond its metabolic pathways. It exhibits various pharmacological effects that are pertinent to its use and study.

Pharmacological Effects:

- Stimulant Properties : Similar to nicotine, this compound may enhance dopaminergic activity, potentially affecting mood and cognition. It has been noted for its stimulant effects on the central nervous system (CNS) .

- Potential Therapeutic Uses : The unique properties of the iminium ion suggest potential applications in treating conditions such as anxiety or depression, although further research is needed to establish efficacy and safety.

Case Studies and Research Findings

Several studies have investigated the biological implications of nicotine derivatives, including S-(-)-nicotine-D1'-(5')-iminium salt:

- Study on Metabolic Pathways : A study demonstrated that intraperitoneal administration of the iminium ion resulted in measurable levels of cotinine in animal models, supporting its role as an intermediate in nicotine metabolism .

- Impact on CYP Enzymes : Research highlighted that the nicotine Δ5'(1') iminium ion significantly affects the activity of CYP enzymes involved in drug metabolism, indicating possible interactions with other pharmaceutical compounds .

- Comparative Analysis with Other Nicotine Forms : Research comparing salt-based nicotine formulations has shown that variations in chemical structure influence absorption rates and overall biological impact, which may extend to S-(-)-nicotine-D1'-(5')-iminium salt .

Data Table: Summary of Biological Activities

| Property | Finding |

|---|---|

| Metabolic Conversion | Rapid conversion to cotinine |

| Enzyme Interaction | Inactivates CYP2A6 and CYP2A13 |

| CNS Stimulant Activity | Potential enhancement of dopaminergic signaling |

| Therapeutic Potential | Possible use in anxiety/depression treatment |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing S-(-)-Nicotine-D1'-(5')-iminium diperchlorate salt?

- Answer : Synthesis typically involves the Vilsmeier–Haack reaction, where nicotine reacts with a perchlorate source under acidic conditions to form the iminium salt. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for stereochemical analysis. Handling perchlorate salts demands strict safety protocols due to their oxidizing properties .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Answer : Store in a desiccator at -20°C to prevent hygroscopic degradation. Prepare solutions immediately before use in anhydrous solvents (e.g., acetonitrile or DMF) to avoid hydrolysis. Perchlorate salts are sensitive to heat and light; stability tests under varying pH (4–9) are recommended .

Q. What is the role of this compound in electrochemical detection studies?

- Answer : It serves as a redox-active mediator in electrochemical sensors, particularly for detecting reactive oxygen species (ROS). For example, its iminium ion facilitates electron transfer in cyclic voltammetry setups when paired with polymers like poly-diallyldimethylammonium chloride (PDDA) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) using isotopically labeled internal standards (e.g., deuterated analogs) ensures specificity. Validate recovery rates in plasma or tissue homogenates using spiked calibration curves .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its mechanistic role in AOX-mediated superoxide generation?

- Answer : The (S)-enantiomer selectively binds to aldehyde oxidase (AOX), inducing conformational changes that enhance superoxide production. Experimental designs should include enantiomeric controls (e.g., R-(+)-isomer) and AOX inhibitors (e.g., tranylcypromine) to isolate stereospecific effects. Measure ROS via electron paramagnetic resonance (EPR) with spin traps like DMPO .

Q. What experimental strategies mitigate data contradictions in studies involving this compound’s stability under physiological conditions?

- Answer : Contradictions often arise from variations in solvent polarity or buffer composition. Use standardized buffers (e.g., phosphate-buffered saline, pH 7.4) with controlled ionic strength. Perform accelerated stability studies (40°C/75% RH) and compare degradation kinetics via Arrhenius modeling. Cross-validate results with NIST reference materials .

Q. How can researchers design factorial experiments to study interactions between this compound and cytochrome P450 enzymes?

- Answer : Employ a 2×2 factorial design with factors like enzyme concentration (low/high) and incubation time (short/long). Use liver microsomes or recombinant CYP isoforms (e.g., CYP2A6) to measure metabolite formation via LC-MS. Include negative controls (heat-inactivated enzymes) and statistical analysis (ANOVA) to assess interaction effects .

Q. What computational methods are effective for modeling the iminium ion’s reactivity in nucleophilic addition reactions?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and transition states. Validate with kinetic isotope effect (KIE) studies and compare experimental vs. computed activation energies for reactions with sulfur nucleophiles (e.g., thiols) .

Methodological Notes

- Data Interpretation : When conflicting results arise, apply sensitivity analyses (e.g., Monte Carlo simulations) to identify experimental variables with the highest uncertainty .

- Ethical Compliance : Perchlorate salts require disposal via certified hazardous waste protocols due to environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.